Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate
Overview
Description
Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
α-Amidoalkylation Reactions
Tert-butyl esters and morpholino derivatives have been successfully α-amidoalkylated using N-benzoylbenzylideneamine. This process highlights the reactivity of such compounds in creating complex structures, with the study also delving into the stereochemical outcomes of the reactions (Dobrev, Benin, & Nechev, 1992).
Novel Synthesis Pathways
Research demonstrates the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into morpholine derivatives, employing a unique electrophile-induced ring closure methodology. This method paves the way for synthesizing diverse morpholine derivatives, further expanding the chemical toolkit available for compound modification and elaboration (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Synthetic Studies on Marine Drugs
The synthesis of 4H-Chromene-2-carboxylic acid ester derivatives showcases the utility of tert-butyl morpholine derivatives in constructing complex molecules with potential applications in studying the structural-activity relationships of natural products. This research not only furthers our understanding of marine drug analogs but also contributes to the broader field of antitumor antibiotic synthesis (Li, Wang, Wang, Luo, & Wu, 2013).
Properties
IUPAC Name |
tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTINMSUVZLMQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.